2-Bromo-N-methylbenzylamine

Descripción

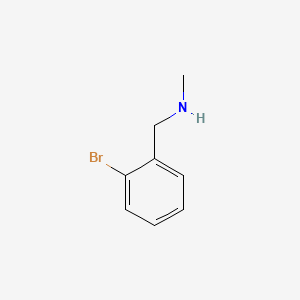

2-Bromo-N-methylbenzylamine (CAS 698-19-1) is a brominated aromatic amine with the molecular formula C₈H₁₀BrN and a molecular weight of 200.08 g/mol . Structurally, it consists of a benzyl group substituted with a bromine atom at the ortho position and a methyl group attached to the nitrogen atom, forming a secondary amine. This compound is commercially available as a viscous liquid with a density of 1.358 g/mL, a boiling point of 71–74°C at 2 mmHg, and a refractive index of 1.567 . It is air-sensitive and typically supplied at 95% purity .

The bromine substituent and N-methyl group make it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactivity is influenced by the electron-withdrawing bromine atom, which directs further electrophilic substitutions, and the secondary amine moiety, which can participate in alkylation or acylation reactions.

Propiedades

IUPAC Name |

1-(2-bromophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUADRPBKJHMHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334931 | |

| Record name | 2-Bromo-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-19-1 | |

| Record name | 2-Bromo-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Bromination of N-methylbenzylamine

One of the most common laboratory-scale methods involves the bromination of N-methylbenzylamine using bromine or bromine sources such as N-bromosuccinimide (NBS). This reaction typically occurs in non-polar solvents like carbon tetrachloride or chloroform.

| Parameter | Typical Range/Value |

|---|---|

| Brominating agent | Bromine (Br2), N-bromosuccinimide (NBS) |

| Solvent | Carbon tetrachloride, chloroform |

| Temperature | Room temperature to slightly elevated (20–40 °C) |

| Reaction time | Several hours until completion |

- The bromination targets the benzyl position adjacent to the amine group.

- NBS is preferred for controlled bromination, minimizing over-bromination.

- The reaction proceeds via a radical or electrophilic substitution mechanism depending on conditions.

- Purification typically involves extraction and recrystallization to isolate pure 2-Bromo-N-methylbenzylamine.

Preparation via Imines and Catalytic Hydrogenation

An alternative approach involves the formation of imines from benzaldehydes and primary amines, followed by catalytic hydrogenation to yield N-benzylamines, including halogenated derivatives.

| Step | Conditions |

|---|---|

| Imination | Reaction of benzaldehyde with primary amine in water-miscible solvents (methanol preferred) at 10–40 °C |

| Hydrogenation | Using catalysts such as palladium on activated carbon at 10–40 °C under 0.1–5 bar hydrogen pressure |

| Solvent | Methanol, ethanol, or other alcohols |

| Reaction time | Imination: 0.1–5 hours; Hydrogenation: 1–100 hours |

- Catalysts include metals from groups 8 to 10, with palladium on activated carbon being particularly effective.

- Methanol is the preferred solvent for both steps due to its miscibility and reaction efficiency.

- This method avoids azeotropic distillation, simplifying the process.

- It can be operated continuously or discontinuously.

- The use of chiral amines is possible without racemization.

Industrial Production Methods

Industrial synthesis of this compound often adapts the direct bromination method but on a larger scale with enhanced process controls.

- Use of continuous flow reactors to improve reaction control and safety.

- Automated systems for precise reagent addition and temperature regulation.

- Incorporation of purification steps such as distillation or recrystallization to achieve high purity.

- Optimization of solvent use and recycling to reduce environmental impact.

Related Synthetic Routes via Halogenated Benzylamine Derivatives

Research patents describe synthesis routes involving halogenated benzylamine derivatives, which can be precursors to this compound or related compounds.

- Halogenated intermediates such as 2-bromo-N-benzyl-3-methoxypropion-amide can be synthesized via reaction of halogenated precursors with benzylamine.

- Methods include Gabriel synthesis and acetylation steps to modify amine functionalities.

- Solvents used include dichloromethane, toluene, isobutylacetate, and isopropylacetate at temperatures between 20 and 60 °C.

- These methods focus on high yield and purity, often involving chiral chromatographic separation for enantiomeric purity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Solvent(s) | Temperature Range (°C) | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Bromination | Bromine or NBS, N-methylbenzylamine | Carbon tetrachloride, chloroform | 20–40 | Radical or electrophilic mechanism | Simple, direct | Potential over-bromination |

| Imines + Catalytic Hydrogenation | Benzaldehyde, primary amine, H2 | Methanol, ethanol | 10–40 | Pd/C catalyst, 0.1–5 bar H2 | Avoids azeotropic distillation, chiral integrity | Longer reaction time |

| Industrial Continuous Flow | Similar to direct bromination | Various industrial solvents | Controlled (varies) | Automated flow reactors | Scalable, efficient | Requires sophisticated equipment |

| Halogenated Benzylamine Derivatives | Halogenated precursors, benzylamine | DCM, toluene, esters | 20–60 | Various, including Gabriel synthesis | High purity, enantiomeric control | Multi-step, complex |

Summary and Research Findings

- The direct bromination of N-methylbenzylamine remains the most straightforward laboratory method, with control over reaction conditions critical to avoid side reactions.

- The imine formation followed by catalytic hydrogenation offers a mild, selective route suitable for sensitive substrates and chiral amines.

- Industrial processes leverage continuous flow technology and automated controls to enhance safety, yield, and purity.

- Advanced synthetic routes involving halogenated intermediates enable the preparation of derivatives and related compounds with high stereochemical purity, important for pharmaceutical applications.

- Choice of solvent, temperature, and catalyst are pivotal parameters influencing yield, selectivity, and scalability.

This detailed review synthesizes diverse research and patent literature to provide a professional and authoritative resource on the preparation of this compound, suitable for chemists and process engineers engaged in organic synthesis and industrial production.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-N-methylbenzylamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N-methylbenzylamine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary or secondary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted N-methylbenzylamines with various functional groups replacing the bromine atom.

Oxidation: Products include N-oxides or other oxidized derivatives.

Reduction: The major product is N-methylbenzylamine.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as an Intermediate:

2-Bromo-N-methylbenzylamine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine atom enhances reactivity, facilitating nucleophilic substitution reactions that are vital in constructing various chemical architectures.

Synthetic Routes:

The compound can be synthesized through bromination of N-methylbenzylamine using bromine or N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or chloroform. This reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination.

Medicinal Chemistry

Pharmaceutical Development:

this compound is utilized in the development of pharmaceuticals. It acts as a building block for drug candidates, particularly those targeting enzyme inhibition and receptor binding. The presence of the bromine atom allows for enhanced interactions with biological targets through halogen bonding, which can improve binding affinity and selectivity .

Case Study: Anti-inflammatory Activity

In a study involving the synthesis of xanthone derivatives with halogenated benzyl groups, compound 4b (which includes two brominated benzyl groups) demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-α and IL-1β. This highlights the potential of brominated compounds in developing new anti-inflammatory drugs .

Biological Studies

Enzyme Inhibition:

Research has shown that this compound can be employed in studies focused on enzyme inhibition. Its structural characteristics allow it to interact effectively with various enzymes, making it a valuable tool in biochemical research.

Receptor Binding Studies:

The compound's ability to form hydrogen bonds and ionic interactions enhances its utility in receptor binding studies, which are crucial for understanding drug-receptor interactions and designing new therapeutic agents .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is used as a reagent in the production of specialty chemicals. Its unique properties facilitate various chemical processes, making it an essential component in synthetic organic chemistry.

Mecanismo De Acción

The mechanism of action of 2-Bromo-N-methylbenzylamine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to target proteins. The methylamine group can form hydrogen bonds or ionic interactions with biological targets, contributing to the compound’s overall activity .

Comparación Con Compuestos Similares

Key Observations :

- Amine Classification : this compound is a secondary amine, while 5-bromo-2-methoxybenzylamine is a primary amine. Tertiary amines, such as 2-bromo-N,N-dimethylbenzylamine, exhibit reduced nucleophilicity and basicity compared to secondary or primary analogs .

Physical Properties and Reactivity

Key Observations :

- Boiling Point : The relatively low boiling point of this compound under vacuum suggests volatility, advantageous for purification via distillation .

Actividad Biológica

2-Bromo-N-methylbenzylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antioxidant, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to the benzyl group, which influences its reactivity and biological interactions. The compound's structure can be represented as follows:

1. Antioxidant Activity

Research indicates that halogenated compounds, including those with bromine, exhibit significant antioxidant properties. For instance, a study demonstrated that brominated benzylamine derivatives showed enhanced scavenging activity against reactive oxygen species (ROS), particularly in assays measuring hydrogen peroxide (H₂O₂) scavenging capacity. The introduction of bromine in the structure appears to enhance this activity compared to non-brominated analogs .

2. Anti-inflammatory Effects

This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages indicated that this compound effectively reduced nitric oxide (NO) production, a key mediator in inflammatory responses. The mechanism involves the suppression of NF-κB signaling pathways, which are crucial for the transcription of various inflammatory mediators .

3. Cytotoxicity

The cytotoxic potential of this compound has been explored in various cancer cell lines. In vitro assays revealed that this compound exhibits selective cytotoxicity against tumor cells, including lung and ovarian cancer lines. The cytotoxic mechanism is believed to involve induction of apoptosis and disruption of cellular metabolism .

Data Tables

The following tables summarize key findings related to the biological activities of this compound.

| Activity | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| Antioxidant | H₂O₂ Scavenging | 25 µM | |

| Anti-inflammatory | NO Production Inhibition | 15 µM | |

| Cytotoxicity | MTT Assay on A549 Cells | 30 µM |

Case Study 1: Antioxidant Properties

In a study comparing various halogenated benzylamines, this compound was found to have superior antioxidant activity compared to its chloro and non-halogenated counterparts. This was attributed to the unique electron-withdrawing effects of the bromine atom, which stabilizes radical intermediates formed during oxidative stress.

Case Study 2: Anti-inflammatory Mechanism

A detailed examination of the anti-inflammatory effects revealed that treatment with this compound led to a significant reduction in LPS-induced TNF-α levels in RAW 264.7 macrophages. This suggests a promising role for this compound in managing chronic inflammatory conditions.

Research Findings

Recent studies highlight the importance of structure-activity relationships (SAR) in understanding the biological mechanisms of this compound. The presence of bromine not only enhances biological activity but also influences pharmacokinetic properties such as solubility and permeability.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-N-methylbenzylamine, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution between 2-bromobenzyl chloride and methylamine. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance reaction efficiency by stabilizing intermediates.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like over-alkylation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. Yields range from 60–85% depending on stoichiometric ratios and reaction time .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm molecular structure by identifying peaks for the aromatic protons (δ 7.2–7.6 ppm), methylene group (δ 3.8–4.2 ppm), and N-methyl group (δ 2.2–2.5 ppm).

- Mass spectrometry (HRMS) : Validates molecular weight (200.08 g/mol) and isotopic patterns for bromine.

- Elemental analysis : Ensures purity by matching calculated and observed C, H, N, and Br percentages .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity and regioselectivity of this compound in subsequent reactions?

The bromine atom acts as a directing group in electrophilic aromatic substitution (EAS), favoring para-substitution due to its electron-withdrawing nature. In cross-coupling reactions (e.g., Suzuki-Miyaura), bromine’s lability facilitates palladium-catalyzed aryl-aryl bond formation. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and transition-state energies .

Q. How can researchers resolve contradictions in reported synthetic yields or purification methods for this compound?

Contradictions often arise from variations in solvent polarity, catalyst loading, or workup procedures. Systematic approaches include:

- Design of Experiments (DoE) : Multivariate analysis identifies critical factors (e.g., temperature, solvent ratio).

- Reproducibility protocols : Replicating conditions from conflicting studies with controlled variables.

- Advanced purification : Switching from flash chromatography to recrystallization (using ethanol/water) may improve yield consistency .

Q. What strategies are employed to utilize this compound in the synthesis of pharmacologically active compounds?

The compound serves as a key intermediate in:

- Ligand design : Its benzylamine scaffold coordinates with metal centers (e.g., Pd, Cu) in catalytic systems for asymmetric synthesis.

- Drug discovery : Functionalization via Buchwald-Hartwig amination or Ullmann coupling generates libraries of N-alkylated amines for screening against biological targets (e.g., kinase inhibitors). Case studies show its use in synthesizing quinazoline derivatives with antibacterial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.